molecular formula C17H13ClN4OS B11470941 6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one

6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one

Cat. No.: B11470941
M. Wt: 356.8 g/mol
InChI Key: PAQIRBKFIGRBKZ-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[74002,7]trideca-1,5,7,10,12-pentaen-3-one is a complex organic compound with a unique structure It is characterized by the presence of a chloro group, a methyl group, and a sulfanyl group attached to a tetrazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one typically involves multiple steps. One common method starts with the preparation of the tetrazatricyclo core, followed by the introduction of the chloro, methyl, and sulfanyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding dechlorinated compound.

    Substitution: Compounds with hydroxyl or amino groups replacing the chloro group.

Scientific Research Applications

6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole

Uniqueness

6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one is unique due to its specific combination of functional groups and its tetrazatricyclo framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one

InChI

InChI=1S/C17H13ClN4OS/c1-10-5-3-4-6-13(10)24-14-8-7-12-15-11(9-22(12)19-14)16(18)20-21(2)17(15)23/h3-9H,1-2H3

InChI Key

PAQIRBKFIGRBKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=NN3C=C4C(=C3C=C2)C(=O)N(N=C4Cl)C

Origin of Product

United States

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